![molecular formula C10H10N2S2 B5726303 methyl 2-methyl-1H-benzimidazole-1-carbodithioate](/img/structure/B5726303.png)
methyl 2-methyl-1H-benzimidazole-1-carbodithioate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 2-substituted benzimidazole-1-carbodithioates involves condensation reactions and the reaction with carbon disulfide. This process yields compounds with significant antibacterial activity, demonstrating the potential utility of these molecules in medicinal chemistry (Devmurari et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is critical for their chemical and biological activities. Studies involving crystallography and DFT calculations provide insights into the geometries, vibrational wavenumbers, NMR, and electronic transitions of these compounds, aiding in understanding their interactions and reactivities (Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution and formation of zwitterionic tautomers. These reactions are influenced by the steric arrangement and electronic properties of the molecules, which can be explored through quantum chemical calculations and molecular docking studies to predict the biological importance of these compounds (El Foujji et al., 2021).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting points and mesophase ranges, are crucial for their application in materials science. Modifications at specific positions in the benzimidazole structure can significantly affect these properties, influencing the stability and utility of these compounds in various applications (Ren et al., 2018).
properties
IUPAC Name |
methyl 2-methylbenzimidazole-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-11-8-5-3-4-6-9(8)12(7)10(13)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFZUIXUESLUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzimidazolyl)methylthiomethane-1-thione |
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